molecular formula C7H13Cl2N3O2 B556031 (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 4467-54-3

(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No.: B556031
CAS No.: 4467-54-3
M. Wt: 242.1 g/mol
InChI Key: DWAYENIPKPKKMV-QYCVXMPOSA-N
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Description

®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride is a compound that belongs to the class of amino acid derivatives It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-histidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol, and catalysts to facilitate the reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.

    Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring is similar to the side chain of histidine, an important amino acid in many biological processes.

Medicine

In medicine, ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride has potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with a similar imidazole ring structure.

    Imidazole: A simpler compound that forms the core structure of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride.

    Histamine: A biologically active compound derived from histidine.

Uniqueness

®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the methyl ester and dihydrochloride salt enhances its solubility and reactivity, making it distinct from other imidazole-containing compounds.

This detailed article provides a comprehensive overview of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAYENIPKPKKMV-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505928
Record name Methyl D-histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-54-3
Record name Methyl D-histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Histidine Methyl Ester Dihydrochloride
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